molecular formula C12H18N2O B5265957 N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide

N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B5265957
M. Wt: 206.28 g/mol
InChI Key: HHYBMBHNSZTCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide, also known as AMPA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water and has a molecular formula of C13H20N2O. AMPA has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It is an agonist of the glutamate receptor, specifically the this compound receptor, which is a major excitatory neurotransmitter in the brain. This compound has been used to study the role of glutamate receptors in synaptic plasticity, learning, and memory. It has also been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide binds to the this compound receptor, which is a type of ionotropic glutamate receptor. The binding of this compound to the receptor causes the receptor to open, allowing positively charged ions such as sodium and calcium to flow into the cell. This influx of ions leads to depolarization of the cell, which can result in the firing of an action potential. The activation of the this compound receptor is important for synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process that is thought to underlie learning and memory. It has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. Additionally, this compound has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide in lab experiments is its specificity for the this compound receptor. This allows researchers to selectively activate the receptor and study its effects. Additionally, this compound is relatively stable and easy to handle in the laboratory. However, one limitation of using this compound is that it is a potent agonist of the this compound receptor, which can lead to overstimulation of the receptor and potentially toxic effects. Therefore, it is important to use appropriate concentrations of this compound in experiments.

Future Directions

There are several future directions for the study of N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide. One direction is the development of more selective agonists and antagonists of the this compound receptor, which would allow for more precise manipulation of the receptor. Another direction is the study of the role of the this compound receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is potential for the development of drugs that target the this compound receptor for the treatment of these diseases. Finally, the study of the role of the this compound receptor in synaptic plasticity and learning and memory is an area of ongoing research.

Synthesis Methods

The synthesis of N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide involves the reaction of 2-amino-6-methylphenol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain pure this compound.

Properties

IUPAC Name

N-(2-amino-6-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8-6-5-7-9(13)10(8)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYBMBHNSZTCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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